molecular formula C11H11N3O6S B14392027 Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate CAS No. 89860-83-3

Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B14392027
CAS No.: 89860-83-3
M. Wt: 313.29 g/mol
InChI Key: KDMYCLXSXNRWPB-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is a complex organic compound that features a thiazolidine ring, a dinitrophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2,6-dinitrophenyl derivatives with thiazolidine-4-carboxylate esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce dinitrophenyl amines .

Mechanism of Action

The mechanism by which Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dinitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring may interact with specific protein sites, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is unique due to its combination of a thiazolidine ring and a dinitrophenyl group, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

89860-83-3

Molecular Formula

C11H11N3O6S

Molecular Weight

313.29 g/mol

IUPAC Name

methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C11H11N3O6S/c1-20-11(15)9-5-21-6-12(9)10-7(13(16)17)3-2-4-8(10)14(18)19/h2-4,9H,5-6H2,1H3

InChI Key

KDMYCLXSXNRWPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSCN1C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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